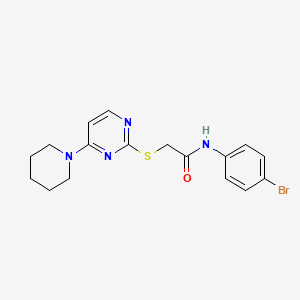
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a derivative of acetamide that features a piperidine and pyrimidine moiety, which are often found in biologically active molecules. Although the exact compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds with potential anti-amoebic, antibacterial, and enzyme inhibition activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the reaction of benzenesulfonyl chloride with a piperidine derivative, followed by further functionalization with various electrophiles . For instance, the synthesis of N-substituted derivatives of acetamide with a piperidine moiety is achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine, then substituting the nitrogen atom with different N-aryl/aralkyl-substituted-2-bromoacetamides . These methods suggest that a similar approach could be used to synthesize the compound .
Molecular Structure Analysis
Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to analyze the electronic structure of similar molecules. These calculations can provide information on molecular electrostatic potentials (MEP), and the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), which is indicative of chemical reactivity . The small HOMO-LUMO gap suggests a high level of chemical reactivity for these molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from the HOMO-LUMO gap, with a smaller gap indicating higher reactivity . The presence of functional groups such as the piperidine and pyrimidine rings, as well as the acetamide linkage, suggests that these compounds could undergo various chemical reactions, including further substitutions or interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. The IR spectra can provide information on the vibrational modes of the molecule, while NMR and mass spectrometry can confirm the structure of the synthesized compounds . The biological activities of these compounds, such as anti-amoebic and antibacterial properties, are also indicative of their chemical properties and potential interactions with biological systems .
Relevant Case Studies
The papers discuss the biological activities of similar compounds, such as their potential as anti-amoebic agents and their antibacterial properties. For example, molecular docking studies have been conducted to understand the interaction of these molecules with enzymes like O-acetyl-serine-sulfhydrylase (OASS), which is relevant in the context of Entamoeba histolytica infection . Additionally, the synthesized compounds have been evaluated for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with some showing promising results .
Scientific Research Applications
Anticonvulsant Activity
One study investigates the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds with a 4-bromophenyl substituent, for potential anticonvulsant applications. The highest affinity for anticonvulsant biotargets was predicted for the compound with a 4-bromophenyl substituent, showing moderate anticonvulsant activity and significantly reducing the severity and duration of seizures in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).
Analgesic Activity
Another area of research includes the development of novel pyrimidine derivatives for analgesic and ulcerogenic activity. Among these, compounds with structures related to N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide demonstrated significant analgesic activity without ulcerogenic effects in animal models, suggesting potential for pain management applications (Chaudhary et al., 2012).
Anti-inflammatory and Antimicrobial Activities
The compound's derivatives have also been explored for anti-inflammatory and antimicrobial activities. For example, novel series of pyrimidine derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, suggesting their potential in treating inflammation-related disorders (Chaydhary et al., 2015). Additionally, other derivatives showed promising antimicrobial activity against a range of bacterial and fungal pathogens, indicating their potential application in addressing infectious diseases (Kerru et al., 2019).
Antitumor Activity
Furthermore, certain derivatives of N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide have been investigated for their antitumor properties. Studies have identified compounds with potent inhibitory effects on tumor growth and proliferation, highlighting the potential for developing new anticancer therapies (Wang et al., 2017).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c18-13-4-6-14(7-5-13)20-16(23)12-24-17-19-9-8-15(21-17)22-10-2-1-3-11-22/h4-9H,1-3,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRNALPUBIENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
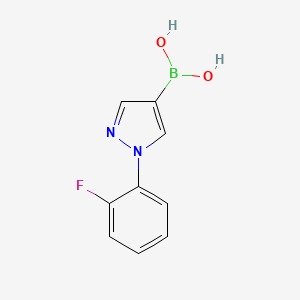
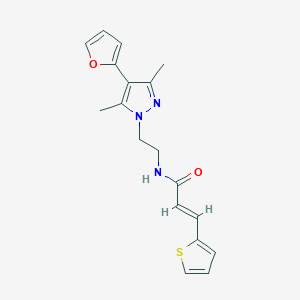
![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)
![2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2522690.png)
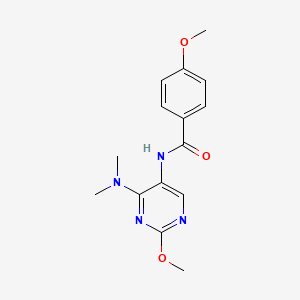
![4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2522693.png)
![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)
![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)

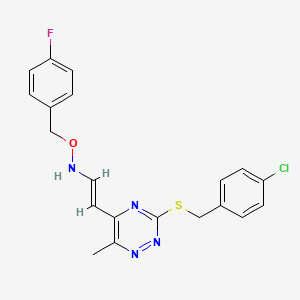
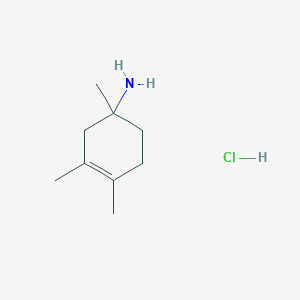
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)